molecular formula C24H26N2O2S B2533858 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide CAS No. 2034571-79-2

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide

Cat. No. B2533858
M. Wt: 406.54
InChI Key: ODNVEYOXZFKIIT-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide” appears to be a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom1. The compound also seems to have a thiomorpholinoethyl group and a diphenylacetamide group. However, specific information about this compound is not readily available in the literature2.



Synthesis Analysis

The synthesis of furan derivatives often involves various methods, including the Vilsmeier reaction, which uses DMF/POCl33. Another method involves the cleavage of di(furan-2-yl)ethanedione by cyanide in D2O as a solvent3. However, the specific synthesis process for “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of furan derivatives can be complex. Furan is a five-membered aromatic heterocycle containing one oxygen atom4. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the analysis of geometrical and vibrational properties5. However, the specific molecular structure of “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide” is not detailed in the available literature.



Chemical Reactions Analysis

Furan derivatives are known to undergo various chemical reactions. For instance, furfural, an important starting material for many reactions, can be obtained from renewable resources6. However, the specific chemical reactions involving “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide” are not explicitly mentioned in the available literature.



Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water1. However, the specific physical and chemical properties of “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide” are not detailed in the available literature.


Scientific Research Applications

Synthesis and Structural Studies

Compounds with structures similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide have been synthesized and characterized to assess their potential applications. For example, a study on the synthesis, crystal structure, vibrational properties, and DFT studies of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one highlights the comprehensive characterization of compounds that share functional groups or structural motifs with N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide. These studies provide insights into the molecular geometry, electronic structure, and potential reactivity of such compounds (Sun et al., 2021).

Antimicrobial and Antituberculosis Activity

Research focusing on the antimicrobial properties of related compounds has shown significant potential. The synthesis and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives were investigated, revealing compounds with promising anti-tuberculosis properties (Bai et al., 2011). This suggests that derivatives of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide could be explored for their potential antimicrobial applications.

Anticonvulsant Activities

The investigation into the anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including compounds with furan as a core component, has demonstrated significant potential in epilepsy treatment. These studies indicate that furan derivatives can afford excellent protection against induced seizures in mice, suggesting a promising area of application for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide derivatives (Kohn et al., 1993).

Organic Electronics

In the field of organic electronics, the role of heterocycles, such as furan, in the performance of field-effect transistors has been explored. Studies show that compounds incorporating furan units can significantly influence the mobility of charge carriers, impacting the development of electronic devices (Chini et al., 2016). This highlights another potential application area for compounds structurally related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide in the synthesis of materials for organic electronics.

Safety And Hazards

Furan and its derivatives can be toxic and may be carcinogenic in humans7. However, the specific safety and hazard information for “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide” is not detailed in the available literature.


Future Directions

Furan derivatives have attracted significant interest in scientific research due to their potential therapeutic applications8. However, the specific future directions for “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide” are not detailed in the available literature.


properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c27-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)25-18-21(22-12-7-15-28-22)26-13-16-29-17-14-26/h1-12,15,21,23H,13-14,16-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNVEYOXZFKIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide

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